molecular formula C21H19NO4S B6524069 ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate CAS No. 477567-64-9

ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate

Cat. No.: B6524069
CAS No.: 477567-64-9
M. Wt: 381.4 g/mol
InChI Key: YMGVSXCXHPMWMG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (CAS 730255-35-3) is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ethyl ester at position 2, and a 4-phenoxybenzamido moiety at position 3. Its molecular formula is C₂₁H₁₉NO₄S, with a molecular weight of 381.4 g/mol and an XLogP3 value of 5.2, indicating moderate lipophilicity . The compound’s hydrogen bond donor/acceptor counts (1 and 5, respectively) and seven rotatable bonds suggest flexibility in molecular interactions, which may influence its biological activity and crystallinity .

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)13-18(27-19)22-20(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGVSXCXHPMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Substituents
This compound (Target) C₂₁H₁₉NO₄S 381.4 5.2 1 5 4-Phenoxybenzamido, methyl, ethyl ester
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate C₂₂H₂₀N₄O₃S 420.5 3.8 3 6 Benzoylamino, imidazole, benzo[b]thiophene
Ethyl 5-(4-chlorophenyl)-3-[N-(substituted)sulfonamide]thiophene-2-carboxylate C₁₈H₁₆ClN₂O₄S₂ 415.9 4.5 2 6 4-Chlorophenyl, sulfonamide
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate C₁₅H₁₅N₃O₃S 304.4 3.1 2 5 Phenylcarbamoyl, methyl
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate C₁₀H₁₁NO₂S₂ 241.3 2.7 0 4 Cyano, methylthio

Key Observations :

  • Lipophilicity: The target compound exhibits higher lipophilicity (XLogP3 = 5.2) compared to analogs with polar substituents like imidazole (XLogP3 = 3.8) or cyano groups (XLogP3 = 2.7), which may enhance membrane permeability but reduce aqueous solubility .
  • Steric Effects: The bulky phenoxybenzamido substituent in the target compound may limit conformational flexibility compared to smaller groups like methylthio or cyano .
SARS-CoV-2 Mpro Inhibition
  • Analogs such as ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (DAS = 0.85) and related derivatives demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro) via active-site interactions .
  • The target compound’s phenoxybenzamido group may mimic substrate-binding motifs in Mpro, but its lack of imidazole (a known zinc-binding group) could reduce potency compared to compounds .
Antimicrobial and Anticancer Potential
  • Sulfonamide-containing thiophene carboxylates (e.g., ) showed antimicrobial activity due to sulfa drug moieties, which interfere with folate synthesis .
  • The target compound’s amide and ester groups are less likely to exhibit direct antimicrobial effects but may serve as precursors for prodrugs .

Crystallographic and Hydrogen Bonding Analysis

  • The target compound’s amide and ester groups can participate in N–H···O and C=O···H–C hydrogen bonds, influencing crystal packing (as per Etter’s rules in ) .

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